molecular formula C17H14N4O B11841095 Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)- CAS No. 371930-20-0

Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-

Cat. No.: B11841095
CAS No.: 371930-20-0
M. Wt: 290.32 g/mol
InChI Key: PJFPONBJUKXJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the naphthyridine family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile typically involves the reaction of 1-methylpiperidin-4-one with carbon disulfide and malononitrile in the presence of triethylamine to form a thiopyrano compound. This intermediate is then reacted with morpholine to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile is unique due to its specific structural features, such as the morpholine ring and the naphthyridine core, which contribute to its distinct biological activities and chemical reactivity.

Biological Activity

Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the known biological activities of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Chemical Formula : C17H14N4O
  • CAS Number : 478039-55-3
  • Molecular Structure : The compound contains a naphthyridine core with a morpholinyl substituent at the 3-position and a carbonitrile group at the 4-position.

Synthesis and Derivatives

Recent studies have focused on synthesizing novel derivatives of benzo[b][1,6]naphthyridine to enhance its biological activity. For instance, derivatives have been created by introducing various substituents to the naphthyridine scaffold, which have shown promising results in inhibiting enzymes relevant to neurological disorders and cancer therapies .

1. Antimicrobial Activity

Benzo[b][1,6]naphthyridine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives possess potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus. For example, compound 7b demonstrated a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL against tested pathogens .

2. Anticancer Properties

Research indicates that these compounds also display antiproliferative effects against different cancer cell lines. The cytotoxicity of benzo[b][1,6]naphthyridine derivatives has been evaluated using various assays, revealing significant activity against several cancer types .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerCytotoxicity in various cancer cell lines
Enzyme InhibitionInhibits MAO A and B; AChE
AntibiofilmSignificant reduction in biofilm formation

3. Enzyme Inhibition

The compound has been identified as an inhibitor of monoamine oxidases (MAOs) A and B and acetylcholinesterase (AChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structure-activity relationship studies suggest that modifications on the naphthyridine scaffold can enhance enzyme inhibition potency .

Case Studies

A notable study synthesized several benzo[b][1,6]naphthyridine derivatives to evaluate their biological activities systematically. Among these derivatives, one compound exhibited an IC50 value of 1.35 μM for MAO B inhibition, comparable to established inhibitors like pargyline . Another study highlighted the potential of these compounds in synergistic combinations with existing antibiotics, improving their efficacy against resistant bacterial strains while maintaining low toxicity profiles .

Properties

CAS No.

371930-20-0

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

3-morpholin-4-ylbenzo[b][1,6]naphthyridine-4-carbonitrile

InChI

InChI=1S/C17H14N4O/c18-10-14-16-13(9-12-3-1-2-4-15(12)20-16)11-19-17(14)21-5-7-22-8-6-21/h1-4,9,11H,5-8H2

InChI Key

PJFPONBJUKXJGA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C3=NC4=CC=CC=C4C=C3C=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.